1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide

Description

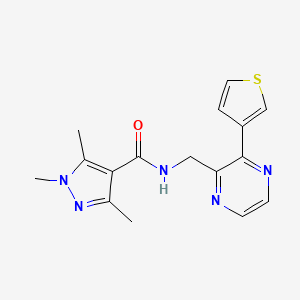

This compound features a 1,3,5-trimethylpyrazole core linked via a carboxamide group to a pyrazine ring substituted with a thiophen-3-yl moiety.

Properties

IUPAC Name |

1,3,5-trimethyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-10-14(11(2)21(3)20-10)16(22)19-8-13-15(18-6-5-17-13)12-4-7-23-9-12/h4-7,9H,8H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHFSAGCZNNJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the thiophene group: This step may involve the coupling of a thiophene derivative with a pyrazine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.

DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional groups or structural motifs with the target molecule, enabling comparative analysis of their physicochemical and hypothetical biological properties:

Substituent Variations in Pyrazole and Heterocyclic Moieties

- Target Compound : 1,3,5-Trimethylpyrazole with a pyrazine-thiophene-carboxamide chain.

- Compound A : 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide (CID 17025004)

- Key Differences: Replaces the pyrazine-thiophene unit with a piperidine carboxamide and a sulfonyl group. The sulfonyl group may increase polarity but reduce membrane permeability compared to the carboxamide in the target compound.

- Compound B: [1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-thienylsulfonyl)piperazino]methanone Key Differences: Substitutes the pyrazine with a difluoromethylpyrazole and a thienylsulfonyl-piperazine. The difluoromethyl group could enhance metabolic stability, while the sulfonyl-piperazine may alter solubility and target selectivity.

Carboxamide vs. Carbothioamide Derivatives

- Compound C: 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Key Differences: Features a carbothioamide (C=S) instead of a carboxamide (C=O). The isoxazole and nitrophenyl substituents introduce distinct electronic effects compared to the pyrazine-thiophene system.

Comparative Data Table

Research Implications and Limitations

- Structural Insights : The pyrazine-thiophene system in the target compound offers a balance of π-stacking capability and moderate polarity, distinct from sulfonyl- or difluoromethyl-containing analogs.

- Data Gaps : Experimental validation of biological activity (e.g., IC50, Ki) and physicochemical properties (e.g., logP, solubility) is required for conclusive comparisons.

Biological Activity

1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the condensation of various heterocyclic precursors. The general synthetic route can be summarized as follows:

- Starting Materials : Thiophene derivatives and pyrazine derivatives.

- Reagents : Coupling agents like TiCl4 are often employed to facilitate the reaction.

- Conditions : Reactions are generally conducted under controlled temperature and pH to optimize yield and purity.

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study found that derivatives of pyrazole showed promising activity against Mycobacterium tuberculosis with inhibition rates comparable to standard antibiotics .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In a model of carrageenan-induced paw edema in rats, certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM . This suggests that the compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within biological pathways. The heterocyclic rings facilitate binding to enzymes or receptors that are pivotal in inflammatory responses and microbial resistance.

Binding Affinity Studies

Studies on binding affinity reveal that the compound can effectively inhibit enzymes involved in inflammatory pathways. For example, certain pyrazole derivatives were shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.